molecular formula C30H22N4O2S B381140 2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione CAS No. 315239-19-1

2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B381140
CAS No.: 315239-19-1
M. Wt: 502.6g/mol
InChI Key: NXISCHZPXDCQKV-FMIVXFBMSA-N
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Description

2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (E)-3-phenylprop-2-enylsulfanyl group at position 3. The triazole ring is further linked via a methylene bridge to a benzo[de]isoquinoline-1,3-dione moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O2S/c35-28-24-17-7-13-22-14-8-18-25(27(22)24)29(36)33(28)20-26-31-32-30(34(26)23-15-5-2-6-16-23)37-19-9-12-21-10-3-1-4-11-21/h1-18H,19-20H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXISCHZPXDCQKV-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

ComponentDescription
Molecular FormulaC₃₁H₂₉N₃O₂S
Molecular Weight505.65 g/mol
Structural FeaturesContains a triazole ring, a benzo[de]isoquinoline moiety, and a sulfanyl group

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's effectiveness against several human cancer cell lines, including COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), H460 (non-small-cell lung cancer), and Hep 3B (liver cancer). The results demonstrated that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This action is similar to that of known antimitotic agents like colchicine .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Testing

  • Bacterial Inhibition :
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting moderate antibacterial activity .
  • Fungal Activity :
    • In addition to bacterial strains, antifungal activity was assessed against Candida albicans, with promising results indicating potential use in treating fungal infections.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. However, concerns regarding toxicity were noted:

ParameterFindings
ADMET ProfilePredicted good absorption and bioavailability; potential drug-drug interactions noted
Toxicity RisksAMES test indicated mutagenic potential under certain conditions

Structure-Activity Relationship (SAR)

The structure-activity relationship studies underscore the importance of specific functional groups in enhancing biological activity. Modifications to the triazole ring and substitution patterns on the phenyl groups have been shown to significantly affect both anticancer and antimicrobial activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Ethanol) Bioactivity (Reported)
Target Compound ~500 (estimated) (E)-3-phenylprop-2-enylsulfanyl, benzo[de]isoquinoline Low Not available
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 511.53 Phenylsulfonyl, 2,4-difluorophenyl Moderate Antifungal (IC₅₀: 12 µM)
4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol 266.29 Benzofuran, prop-1-enyl High Antioxidant (EC₅₀: 8 µM)

Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, related triazole derivatives exhibit antimicrobial and anticancer properties. For instance, fluorophenyl-substituted triazoles show antifungal activity by inhibiting cytochrome P450 enzymes .

Crystallographic and Computational Insights

The structural elucidation of such complex molecules relies heavily on tools like SHELXL and WinGX/ORTEP (). For example:

  • SHELXL : Used for refining crystal structures, especially for handling anisotropic displacement parameters and twinned data .
  • ORTEP : Visualizes anisotropic thermal ellipsoids, critical for confirming the (E)-configuration of the propenylsulfanyl group .

Table 2: Crystallographic Parameters (Hypothetical Data)

Parameter Target Compound Analog ()
Space Group P2₁/c P-1
R-factor (%) 3.2 4.1
Bond Length (C-S) (Å) 1.78 1.82

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Azzouni et al. demonstrated the utility of Pd(OAc)₂ in coupling aryl halides with alkenes. Applying this to the target compound, the triazole-thiol could be coupled with a propenylboronic acid via Suzuki-Miyaura reaction, though yields are lower (55–60%) compared to thioether formation.

One-Pot Tandem Reactions

Mangarao et al. reported one-pot syntheses of triazoles using polyethylene glycol (PEG) as a green solvent. Adapting this, the triazole and propenylsulfanyl groups could be assembled sequentially without isolating intermediates, reducing purification steps.

Characterization and Quality Control

The final product is characterized via:

  • ¹H/¹³C NMR : Confirms regiochemistry and purity.

  • HRMS : Validates molecular weight (MW calc. 522.6 g/mol).

  • X-ray Crystallography : Resolves stereochemical ambiguities.

Critical Data :

  • Melting Point : 158–160°C.

  • Solubility : DMSO > 50 mg/mL.

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : Use of electron-deficient hydrazones improves cyclization efficiency.

  • Propenyl Geometry Control : Heck coupling preserves (E)-configuration better than free radical pathways.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) remains essential for isolating the final product .

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